molecular formula C19H20FN5O2 B5425205 4-({3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}methyl)-1H-pyrazole-3-carboxylic acid

4-({3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}methyl)-1H-pyrazole-3-carboxylic acid

Cat. No. B5425205
M. Wt: 369.4 g/mol
InChI Key: KTACIAJUBYJMMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-({3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}methyl)-1H-pyrazole-3-carboxylic acid” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms . The molecule also contains a piperidine ring, which is a common motif in many pharmaceuticals and other active compounds . The presence of the fluorophenyl group can potentially increase the binding affinity of the protein-ligand complex .


Synthesis Analysis

The synthesis of similar fluorinated pyrazole compounds has been reported in the literature. For instance, a new fluorinated pyrazole was synthesized via a two-step reaction. Firstly, the synthesis of pyrazoline was performed via a one-pot three-component reaction under microwave irradiation. Secondly, the synthesis of pyrazole was performed via oxidative aromatization of pyrazoline under conventional heating .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The pyrazole ring can undergo a variety of reactions, such as electrophilic substitution, nucleophilic substitution, and metal-catalyzed cross-coupling reactions . The piperidine ring can also participate in various reactions, depending on its substitution pattern .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For instance, the presence of the fluorophenyl group can potentially increase the binding affinity of the protein-ligand complex . Unfortunately, specific physical and chemical property data for this exact compound is not available in the retrieved sources.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, many pyrazole derivatives exhibit anti-cancer activity against breast cancer cell lines . The exact mechanism of action for this specific compound is not available in the retrieved sources.

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, determination of its mechanism of action, and evaluation of its safety and efficacy in relevant biological systems .

properties

IUPAC Name

4-[[3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methyl]-1H-pyrazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5O2/c20-15-5-3-12(4-6-15)16-9-22-23-17(16)13-2-1-7-25(10-13)11-14-8-21-24-18(14)19(26)27/h3-6,8-9,13H,1-2,7,10-11H2,(H,21,24)(H,22,23)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTACIAJUBYJMMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=C(NN=C2)C(=O)O)C3=C(C=NN3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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